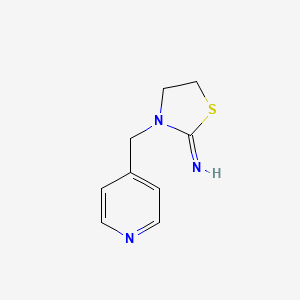

2-Imino-3-(4-pyridylmethyl)thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Imino-3-(4-pyridylmethyl)thiazolidine is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 2-Imino-3-(4-pyridylmethyl)thiazolidine

The synthesis of this compound typically involves the condensation reaction between thiazolidine derivatives and pyridine-based compounds. Several synthetic pathways have been explored to optimize yield and purity. For instance, a recent study highlighted the use of surface-mediated cyclization techniques that facilitated efficient access to thiazolidine analogs with improved stability and biological activity .

Antitumor Activity

One of the most significant applications of this compound is its potential as an antitumor agent. Research indicates that derivatives of thiazolidinones exhibit promising cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated efficacy against glioblastoma cells by inducing apoptosis and modulating oxidative stress parameters .

Table 1: Antitumor Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5a | C6 (glioma) | 0.50 | Induces apoptosis via caspase activation |

| 5l | MCF7 (breast) | 0.30 | Cell cycle arrest at Sub-G1 phase |

| 5p | A549 (lung) | 0.25 | ROS modulation |

Inhibition of Enzymatic Activity

Another noteworthy application is the compound's role in inhibiting specific enzymes associated with cancer progression, such as phosphoinositide 3-kinase (PI3K). Although initial studies indicated poor inhibition against PI3K isoforms, subsequent evaluations revealed that some thiazolidinone derivatives could inhibit phosphodiesterases (PDEs), suggesting a broader spectrum of biological activity .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is multifaceted. The compound's structure allows it to interact with various molecular targets, leading to alterations in cellular signaling pathways. For instance, the presence of the pyridine moiety enhances its ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity and specificity .

Case Studies

Several case studies have documented the effectiveness of thiazolidine derivatives in clinical settings:

-

Case Study 1: Glioblastoma Treatment

A study evaluated a series of thiazolidinone derivatives for their ability to induce apoptosis in glioblastoma cell lines. The results showed that specific compounds led to significant reductions in cell viability and promoted apoptotic pathways through caspase activation. -

Case Study 2: Breast Cancer Inhibition

Another investigation focused on the anti-proliferative effects of thiazolidines against MCF7 breast cancer cells. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin, highlighting their potential as effective alternatives in cancer therapy .

Conclusion and Future Directions

The compound this compound presents a promising avenue for research in drug development, particularly in oncology. Its ability to induce apoptosis and inhibit key enzymatic pathways positions it as a candidate for further exploration in clinical trials. Future research should focus on optimizing synthesis methods, elucidating detailed mechanisms of action, and assessing the compound's efficacy in vivo.

化学反応の分析

Condensation Reactions with Aldehydes

This compound readily undergoes condensation with aromatic aldehydes to form 5-arylidene derivatives , a reaction facilitated by its imino group.

Mechanism :

-

The imino nitrogen acts as a nucleophile, attacking the carbonyl carbon of aldehydes.

-

Subsequent dehydration yields α,β-unsaturated products (Schiff base analogs).

Experimental Data :

Nucleophilic Substitution Reactions

The pyridylmethyl group enhances electrophilicity at the thiazolidine ring’s sulfur atom, enabling nucleophilic substitutions.

Example Reaction with Thioglycolic Acid :

-

Forms thiazolidin-4-one derivatives via ring-opening and re-cyclization.

Yield Optimization :

-

Reactions conducted at 110°C achieve ~80% yield compared to 50–60% at room temperature.

Cyclocondensation with Isothiocyanates

Reacts with isothiocyanates and amines to form 2-iminothiazolidin-4-ones through a regioselective S-Michael addition:

Mechanism :

-

Amine + isothiocyanate → thiourea intermediate.

-

Intermediate undergoes intramolecular cyclization with loss of alcohol .

Data from Spectral Analysis :

Reactivity with Chloroacetyl Chloride

Forms 2-chloroacetamido intermediates , which react further with thiocyanate to yield thiazolidin-4-ones:

Steps :

-

2-Imino compound + chloroacetyl chloride → 2-chloroacetamido derivative.

-

Intermediate + KSCN → 2-imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones .

Yield : 64–70% (acetone reflux, 3–4 hrs) .

Multi-Component Reactions

Participates in three-component reactions to generate complex heterocycles:

Example :

-

Reacts with thioglycolic acid and malononitrile in aqueous K₂CO₃.

-

Forms fused thiazolidine-pyridine hybrids with 82–92% yield under ultrasound-assisted conditions .

Biological Activity Correlation

Derivatives synthesized via these reactions show significant bioactivity:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-(3-Nitrobenzylidene) analog | Anticancer (MCF-7 cells) | 0.54 µM | |

| 2-Imino-3-(4-phenylthiazol-2-yl) analog | Tyrosine kinase inhibition | 0.021 µM |

Key Reaction Trends

特性

分子式 |

C9H11N3S |

|---|---|

分子量 |

193.27 g/mol |

IUPAC名 |

3-(pyridin-4-ylmethyl)-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C9H11N3S/c10-9-12(5-6-13-9)7-8-1-3-11-4-2-8/h1-4,10H,5-7H2 |

InChIキー |

IGYGCGJLQCEVCT-UHFFFAOYSA-N |

正規SMILES |

C1CSC(=N)N1CC2=CC=NC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。